molecular formula C22H24ClN2O4P B11412856 diethyl {5-[(2-chlorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

diethyl {5-[(2-chlorobenzyl)amino]-2-[(E)-2-phenylethenyl]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11412856
M. Wt: 446.9 g/mol
InChI Key: SKKCCNMVGHTQEC-CCEZHUSRSA-N
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Description

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE is a complex organic compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is known for its stability and resistance to hydrolysis

Preparation Methods

The synthesis of DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE involves several steps. One common method is the reaction of diethyl phosphite with an appropriate oxazole derivative under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar compounds to DIETHYL (5-{[(2-CHLOROPHENYL)METHYL]AMINO}-2-[(1E)-2-PHENYLETHENYL]-1,3-OXAZOL-4-YL)PHOSPHONATE include:

    DIETHYL (4-CHLOROPHENYL)METHYL)PHOSPHONATE: Known for its use as a corrosion inhibitor.

    DIETHYL (4-METHOXYPHENYL)METHYL)PHOSPHONATE: Used in antimicrobial research.

    DIETHYL (3-PHENYLALLYL)PHOSPHONATE: Studied for its potential in organic synthesis.

These compounds share similar structural features but differ in their specific functional groups, leading to variations in their chemical reactivity and applications.

Properties

Molecular Formula

C22H24ClN2O4P

Molecular Weight

446.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-diethoxyphosphoryl-2-[(E)-2-phenylethenyl]-1,3-oxazol-5-amine

InChI

InChI=1S/C22H24ClN2O4P/c1-3-27-30(26,28-4-2)22-21(24-16-18-12-8-9-13-19(18)23)29-20(25-22)15-14-17-10-6-5-7-11-17/h5-15,24H,3-4,16H2,1-2H3/b15-14+

InChI Key

SKKCCNMVGHTQEC-CCEZHUSRSA-N

Isomeric SMILES

CCOP(=O)(C1=C(OC(=N1)/C=C/C2=CC=CC=C2)NCC3=CC=CC=C3Cl)OCC

Canonical SMILES

CCOP(=O)(C1=C(OC(=N1)C=CC2=CC=CC=C2)NCC3=CC=CC=C3Cl)OCC

Origin of Product

United States

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